molecular formula C10H16Cl2N2O2 B126926 Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride CAS No. 149498-96-4

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No.: B126926
CAS No.: 149498-96-4
M. Wt: 267.15 g/mol
InChI Key: GGANVLPLTUQZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2. It is a derivative of propanoic acid, featuring an amino group and a pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the esterification of 3-amino-3-(pyridin-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, piperidine derivatives, and various substituted propanoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group and pyridine ring allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-3-(pyridin-2-yl)propanoate
  • Ethyl 3-amino-3-(pyridin-4-yl)propanoate
  • Ethyl 3-amino-3-(quinolin-3-yl)propanoate

Uniqueness

Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride is unique due to the position of the amino group and the pyridine ring, which confer specific chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

ethyl 3-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8;;/h3-5,7,9H,2,6,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGANVLPLTUQZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CN=CC=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626881
Record name Ethyl 3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149498-96-4
Record name Ethyl 3-amino-3-(pyridin-3-yl)propanoate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.